molecular formula C12H24O B14883846 5,9-Dimethyl-2-decanone

5,9-Dimethyl-2-decanone

Cat. No.: B14883846
M. Wt: 184.32 g/mol
InChI Key: JLUPXNKKEGLDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,9-Dimethyl-2-decanone (hypothetical structure based on nomenclature) is a branched-chain ketone with a 10-carbon backbone and methyl groups at positions 5 and 9. Instead, structurally related compounds such as 6,10-Dimethyl-5,9-undecadien-2-one (CAS 689-67-8) are documented in detail . This undecadienone derivative shares similarities in branching and functional group placement, though it differs in chain length (11 carbons) and the presence of conjugated double bonds. Key properties of 6,10-Dimethyl-5,9-undecadien-2-one include:

  • Molecular formula: C₁₃H₂₂O
  • Molecular weight: 194.3132 g/mol
  • IUPAC Name: (5Z)-6,10-dimethylundeca-5,9-dien-2-one
  • CAS Registry Number: 689-67-8
  • Spectral Data: IR: Characteristic carbonyl (C=O) stretch at ~1700 cm⁻¹ . Mass Spectrometry (EI): Base peak at m/z 43 (C₃H₇⁺) and fragments consistent with α-cleavage near the ketone group . Gas Chromatography: Kovats' Retention Index (RI) values vary by column polarity; non-polar columns report RI ~1,639 .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

5,9-dimethyldecan-2-one

InChI

InChI=1S/C12H24O/c1-10(2)6-5-7-11(3)8-9-12(4)13/h10-11H,5-9H2,1-4H3

InChI Key

JLUPXNKKEGLDEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9-dimethyl-decan-2-one can be achieved through several methods. One common approach involves the alkylation of 2-decanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of 5,9-dimethyl-decan-2-one typically involves large-scale alkylation reactions using similar principles as laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 5,9-Dimethyl-decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated ketones or other substituted products.

Scientific Research Applications

5,9-Dimethyl-decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,9-dimethyl-decan-2-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Structural Features
6,10-Dimethyl-5,9-undecadien-2-one C₁₃H₂₂O 194.3132 689-67-8 Ketone, two conjugated double bonds Branched chain with conjugated dienes
2-Undecanone (Methyl nonyl ketone) C₁₁H₂₂O 170.29 112-12-9 Ketone Straight-chain, no branching/double bonds
(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate C₁₅H₂₄O₂ 236.35 3239-35-8 Ester, conjugated double bonds Acetate ester derivative of dienone
5,9-Dimethyl-2,4,8-decatrien-1-al C₁₂H₁₈O 178.27 6048-88-0 Aldehyde, three double bonds Conjugated triene, aldehyde terminus
5,5-Dimethylundecane C₁₃H₂₈ 184.36 17312-73-1 Hydrocarbon (no functional group) Fully saturated, branched alkane

Physical and Spectral Properties

Boiling Points and Solubility
  • 6,10-Dimethyl-5,9-undecadien-2-one : Higher boiling point (~250–300°C estimated) due to increased molecular weight and polarity from the ketone group. Moderate solubility in organic solvents like hexane or ethyl acetate .
  • 2-Undecanone: Lower boiling point (~225°C) due to shorter chain and lack of double bonds. Similar solubility profile .
  • 5,5-Dimethylundecane : Lowest boiling point (~180–200°C) due to lack of polar functional groups .
Spectroscopic Differentiation
  • IR Spectroscopy :
    • Ketones (e.g., 6,10-Dimethyl-5,9-undecadien-2-one): Strong C=O stretch at ~1700 cm⁻¹.
    • Aldehydes (e.g., 5,9-Dimethyl-2,4,8-decatrien-1-al): C=O stretch at ~1720 cm⁻¹, with additional C-H stretches from the aldehyde proton .
  • Mass Spectrometry :
    • Esters (e.g., (E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate): Dominant fragments at m/z 43 (acetyl ion) and m/z 194 (loss of acetate group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.